molecular formula C7H6BFN2O2 B577917 5-Fluoro-1H-indazole-6-boronic acid CAS No. 1253911-22-6

5-Fluoro-1H-indazole-6-boronic acid

Cat. No. B577917
M. Wt: 179.945
InChI Key: DLZXQAWSJNFDIC-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-6-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is often used as a reactant in various chemical reactions . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, can be achieved through several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indazole-6-boronic acid is 1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

5-Fluoro-1H-indazole-6-boronic acid can participate in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It can also be used to synthesize indazole substituted purines and pyrrolo [2,3-d]pyrimidines as potential kinase inhibitors .


Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole-6-boronic acid is a solid substance . It has a molecular weight of 179.95 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Characterization

2. Biological and Medicinal Applications

The interaction of boronic acids with biological molecules is a significant area of research. A paper by K. A. Anil Kumar et al. (2015) discusses the use of amino indazoles, related to 5-Fluoro-1H-indazole-6-boronic acid, in the synthesis of medicinally important compounds (K. A. Anil Kumar et al., 2015). The synthesis and applications of boronic acid derivatives, such as in fluorescence sensing and other analytical applications, are discussed in studies by S. Huang et al. (2012) and Karel Lacina et al. (2014) (S. Huang et al., 2012); (Karel Lacina et al., 2014).

3. Materials Chemistry

In materials chemistry, boronic acids, including 5-Fluoro-1H-indazole-6-boronic acid, are used for their unique properties. B. Muñoz et al. (2014) describe the synthesis of perfluorinated 1H-indazoles and their applications in supramolecular structures (B. Muñoz et al., 2014). Additionally, William L. A. Brooks et al. (2018) explore the structure-reactivity relationships in boronic acid-diol complexation, which is crucial for developing materials with dynamic behavior (William L. A. Brooks et al., 2018).

4. Advanced Organic Chemistry

The compound's role in advanced organic chemistry, particularly in novel synthetic pathways, is illustrated by the work of Yi‐Wei Zhu et al. (2011) and Yangyang Cheng et al. (2016). They discuss the use of triazole compounds, related to indazole derivatives, in catalytic processes crucial for organic synthesis (Yi‐Wei Zhu et al., 2011); (Yangyang Cheng et al., 2016).

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, are likely to continue focusing on their synthesis and application in the production of various pharmaceuticals . Their role in the synthesis of kinase inhibitors suggests potential applications in the development of new treatments for diseases such as cancer .

properties

IUPAC Name

(5-fluoro-1H-indazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXQAWSJNFDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazole-6-boronic acid

CAS RN

1253911-22-6
Record name 5-Fluoro-1H-indazole-6-boronic acid
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